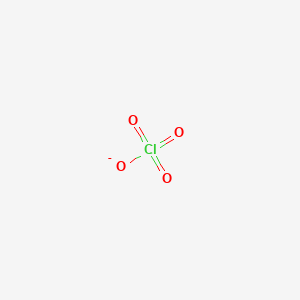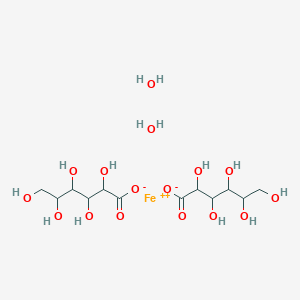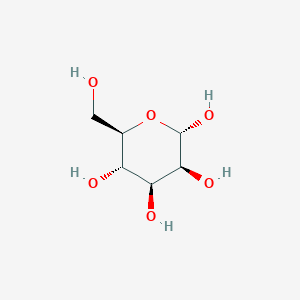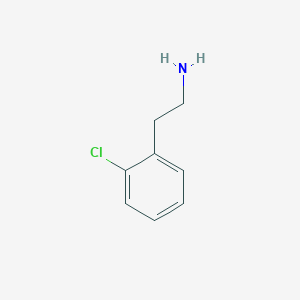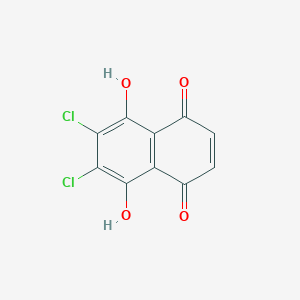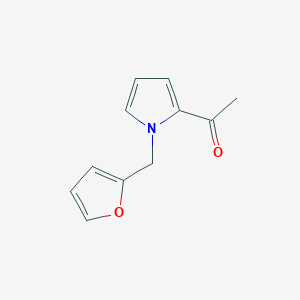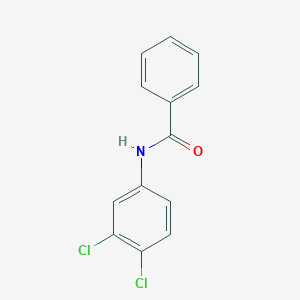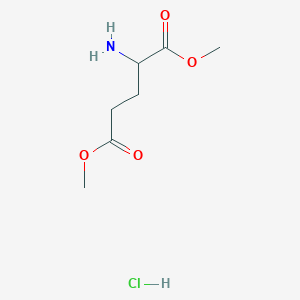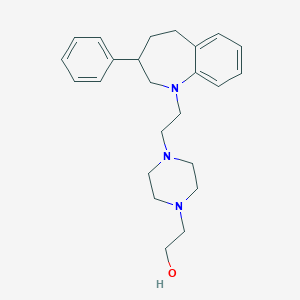
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on the D1 receptor.
Mécanisme D'action
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the effects of dopamine on the receptor. This leads to a decrease in the activity of neurons that are stimulated by dopamine.
Effets Biochimiques Et Physiologiques
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to decrease the release of dopamine in the brain, leading to a decrease in the activity of neurons that are stimulated by dopamine. This can result in a decrease in reward-related behaviors, such as drug-seeking behavior. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to impair learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of dopamine on this receptor, without affecting other dopamine receptors. However, one limitation is that 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is not very potent, meaning that high concentrations may be required to achieve the desired effects.
Orientations Futures
There are many potential future directions for research involving 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine. One area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. Additionally, researchers may investigate the potential therapeutic uses of 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, such as in the treatment of addiction or memory disorders. Finally, future research may focus on developing more potent and selective dopamine D1 receptor antagonists.
Méthodes De Synthèse
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized using a variety of methods, including the reaction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-(2-hydroxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Applications De Recherche Scientifique
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is commonly used in scientific research as a tool to study the dopamine D1 receptor. It has been used in studies to investigate the role of dopamine in reward-related behaviors, drug addiction, and schizophrenia. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been used to study the effects of dopamine on learning and memory.
Propriétés
Numéro CAS |
14760-56-6 |
|---|---|
Nom du produit |
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Formule moléculaire |
C24H33N3O |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-[4-[2-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H33N3O/c28-19-18-26-14-12-25(13-15-26)16-17-27-20-23(21-6-2-1-3-7-21)11-10-22-8-4-5-9-24(22)27/h1-9,23,28H,10-20H2 |
Clé InChI |
IZWQHRNZQYGTJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
SMILES canonique |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
Synonymes |
4-[2-(2,3,4,5-Tetrahydro-3-phenyl-1H-1-benzazepin-1-yl)ethyl]-1-piperazineethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




